Deucravacitinib

Description

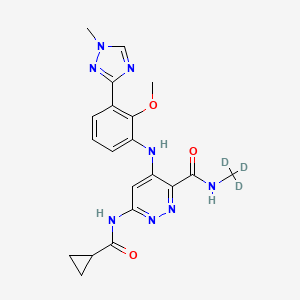

Structure

3D Structure

Properties

IUPAC Name |

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZKEPGENYLQSC-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609392-27-9 | |

| Record name | Deucravacitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609392279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deucravacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEUCRAVACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0A21N6RAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

deucravacitinib mechanism of action TYK2 inhibitor

An In-depth Technical Guide to the Mechanism of Action of Deucravacitinib: A Selective, Allosteric TYK2 Inhibitor

Introduction

Deucravacitinib (Sotyktu™) is a first-in-class, oral, small-molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] It represents a significant advancement in the treatment of immune-mediated diseases, such as plaque psoriasis, due to its unique allosteric mechanism of action.[3][4] Unlike traditional pan-JAK inhibitors that bind to the conserved ATP-binding site within the active kinase domain, deucravacitinib targets the regulatory pseudokinase domain.[2][5] This novel approach confers high selectivity for TYK2, minimizing off-target effects associated with broader JAK inhibition and leading to a favorable benefit-risk profile.[6][7] This guide provides a detailed technical overview of deucravacitinib's mechanism of action, selectivity, impact on downstream signaling, and the experimental protocols used for its characterization.

Core Mechanism: Allosteric Inhibition of the TYK2 Pseudokinase Domain

The members of the JAK family, including TYK2, possess a structurally conserved architecture comprising a catalytically active kinase domain (Janus Homology 1, JH1) and a regulatory pseudokinase domain (Janus Homology 2, JH2), which lacks catalytic activity.[8][9] Under basal conditions, the JH2 domain exerts an inhibitory effect on the JH1 domain.[9]

Deucravacitinib's innovative mechanism involves binding with high affinity to the regulatory JH2 domain of TYK2.[1][3] This allosteric binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, effectively locking the entire TYK2 enzyme into an inactive conformation.[1][8][10] This action prevents the conformational changes required for TYK2 activation upon cytokine receptor binding, thereby blocking receptor-mediated activation and subsequent downstream signal transduction.[1][6][11] This mechanism is fundamentally different from ATP-competitive JAK inhibitors, which target the highly conserved active site of the JH1 domain across multiple JAK family members.[11][12]

High Selectivity Profile

The unique binding of deucravacitinib to the less conserved JH2 domain drives its high selectivity for TYK2 over the other JAK family members (JAK1, JAK2, and JAK3).[6][13] In vitro kinase binding assays demonstrated that deucravacitinib has minimal or no activity against JAK1, JAK2, and JAK3.[6] Cellular signaling assays revealed a selectivity for TYK2 that is over 100-fold greater than for JAK1 and JAK3, and over 2000-fold greater than for JAK2.[6][8] This high degree of selectivity is a key differentiator from ATP-competitive inhibitors, which often have varying degrees of activity against multiple JAKs, potentially leading to off-target adverse effects.[6][7]

Quantitative Selectivity Data

The inhibitory activity of deucravacitinib and other JAK inhibitors has been quantified using various assays. The half-maximal inhibitory concentration (IC₅₀) values from in vitro and cellular assays highlight deucravacitinib's potent and selective action on TYK2.

| Compound | Target | Assay Type | IC₅₀ (nM) | Selectivity vs. TYK2 | Reference |

| Deucravacitinib | TYK2 | Probe Displacement | 0.2 | - | [6] |

| TYK2 | Cellular (IL-12/IL-23/IFN-α) | 2 - 19 | - | [6] | |

| JAK1 | Kinase Binding | >10,000 | >50,000x | [6] | |

| JAK2 | Kinase Binding | >10,000 | >50,000x | [6] | |

| JAK3 | Kinase Binding | >10,000 | >50,000x | [6] | |

| JAK1/3 | Whole Blood (IL-2 → pSTAT5) | 210 - 430 | >100x | [6][7] | |

| JAK2/2 | Whole Blood (TPO → pSTAT3) | >1000 - >2000 | >2000x | [6][7] | |

| Tofacitinib | JAK1/3 | Whole Blood (IL-2 → pSTAT5) | 12 - 24 | - | [6][14] |

| JAK2/2 | Whole Blood (TPO → pSTAT3) | 120 - 240 | - | [6][14] | |

| TYK2 | Whole Blood (IL-12 → IFN-γ) | 2600 - 5300 | - | [6][14] | |

| Upadacitinib | JAK1/3 | Whole Blood (IL-2 → pSTAT5) | 12 - 24 | - | [6][14] |

| JAK2/2 | Whole Blood (TPO → pSTAT3) | 43 - 87 | - | [6][14] | |

| TYK2 | Whole Blood (IL-12 → IFN-γ) | 3300 - 6700 | - | [6][14] | |

| Baricitinib | JAK1/3 | Whole Blood (IL-2 → pSTAT5) | 16 - 32 | - | [6][14] |

| JAK2/2 | Whole Blood (TPO → pSTAT3) | 17 - 35 | - | [6][14] | |

| TYK2 | Whole Blood (IL-12 → IFN-γ) | 3000 - 6100 | - | [6][14] |

Note: IC₅₀ values are presented as ranges from cited literature.

Impact on Downstream Signaling Pathways

TYK2 is a crucial intracellular kinase that mediates signal transduction for a specific set of key pro-inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2][15][16] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[2][4]

By selectively inhibiting TYK2, deucravacitinib effectively blocks these signaling cascades at a critical juncture.[1][4] This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][16] The ultimate effect is a reduction in the transcription of pro-inflammatory genes, leading to a dampening of the inflammatory response that drives diseases like psoriasis.[3][17]

IL-23/Th17 Pathway

The IL-23 pathway is a cornerstone in the pathophysiology of psoriasis.[15] IL-23 signaling, which requires TYK2, promotes the proliferation and maintenance of T helper 17 (Th17) cells.[2][15] These cells, in turn, produce inflammatory mediators like IL-17, which drive keratinocyte hyperproliferation and inflammation.[2][3] Deucravacitinib's inhibition of TYK2 disrupts this axis, leading to a reduction in IL-17 and other inflammatory markers.[3][17]

Type I IFN Pathway

Type I interferons (e.g., IFN-α) also signal via TYK2-dependent pathways and are implicated in the pathology of psoriasis and lupus.[1][4] Clinical studies have shown that deucravacitinib administration leads to a dose-dependent inhibition of IFN-regulated gene expression.[12]

Experimental Protocols and Methodologies

The characterization of deucravacitinib's unique mechanism and selectivity relied on a suite of specialized in vitro and cellular assays.

In Vitro Whole Blood Assays for Kinase Selectivity

These assays are crucial for determining the functional selectivity of kinase inhibitors in a physiologically relevant environment.[6][7]

-

Objective : To measure the inhibitory activity of compounds on specific JAK signaling pathways in human whole blood.

-

Methodology :

-

Sample Preparation : Fresh human whole blood is incubated with serial dilutions of the test compound (e.g., deucravacitinib, tofacitinib).

-

Pathway-Specific Stimulation :

-

Endpoint Measurement :

-

IFN-γ levels are quantified using ELISA.

-

pSTAT levels are measured in specific cell subsets using flow cytometry.

-

-

Data Analysis : IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

-

In Vitro Kinase Binding Assays

Binding assays directly measure the affinity of an inhibitor for a kinase target. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays are commonly used.[18][19]

-

Objective : To quantify the binding affinity (IC₅₀) of an inhibitor to the kinase domain (JH1) or pseudokinase domain (JH2).

-

Principle (LanthaScreen® Example) : The assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase.[18]

-

Methodology :

-

Reagents : Recombinant kinase (e.g., TYK2-JH2), a fluorescent tracer that binds to the target domain, and a europium-labeled antibody that binds to the kinase.

-

Assay Setup : The kinase, antibody, and tracer are incubated together, resulting in a high FRET signal.

-

Inhibitor Addition : Serial dilutions of the test inhibitor (deucravacitinib) are added. The inhibitor competes with the tracer for binding to the kinase.

-

Detection : As the inhibitor displaces the tracer, the FRET signal decreases. The signal is measured on a microplate reader.

-

Data Analysis : The decrease in FRET is proportional to the inhibitor's binding affinity, from which an IC₅₀ value is derived.

-

Cellular Pharmacodynamic Assays

These assays measure the physiological effect of the drug on cellular pathways in a controlled environment.[12]

-

Objective : To confirm target engagement and measure the functional consequence of TYK2 inhibition in cells.

-

Methodology (ex vivo IL-12 stimulation) :

-

Sample Collection : Blood samples are collected from subjects at various time points after receiving deucravacitinib.[12]

-

Ex Vivo Challenge : The whole blood samples are stimulated with IL-12 and IL-18 to induce IFN-γ production.[12]

-

Quantification : IFN-γ levels in the plasma are measured by ELISA.

-

Analysis : The inhibition of IFN-γ production is correlated with the plasma concentration of deucravacitinib to establish a pharmacodynamic relationship.[12]

-

Conclusion

Deucravacitinib's mechanism of action is a paradigm of modern drug design, achieving superior target selectivity through an innovative allosteric approach. By binding to the regulatory JH2 domain of TYK2, it stabilizes the enzyme in an inactive state, effectively and selectively blocking the downstream signaling of key pathogenic cytokines like IL-23, IL-12, and Type I IFNs.[1][10] This high selectivity for TYK2 over other JAK family members translates into a differentiated safety profile, avoiding the hematologic and other adverse effects associated with less selective, ATP-competitive JAK inhibitors.[6][20] The comprehensive characterization through robust biochemical and cellular assays provides a clear understanding of its molecular interactions and functional consequences, solidifying deucravacitinib's position as a targeted and promising therapy for immune-mediated inflammatory diseases.

References

- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 2. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Review of Promising Off-Label Use of Deucravacitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Tyrosine Kinase 2 with Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - ACR Meeting Abstracts [acrabstracts.org]

- 8. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Triple-Action Inhibitory Mechanism of Allosteric TYK2-Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. skin.dermsquared.com [skin.dermsquared.com]

- 15. Deucravacitinib for the Treatment of Psoriatic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. academic.oup.com [academic.oup.com]

Deucravacitinib's Allosteric Engagement with the TYK2 Pseudokinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), deucravacitinib employs a unique allosteric mechanism by binding to the regulatory pseudokinase (JH2) domain of TYK2. This distinct mode of action confers remarkable selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), offering a differentiated safety and efficacy profile in the treatment of immune-mediated diseases such as psoriasis.

This technical guide provides an in-depth exploration of the molecular interactions between deucravacitinib and the TYK2 pseudokinase domain, detailing the experimental methodologies used to characterize this binding and presenting key quantitative data.

The TYK2 Pseudokinase Domain: A Regulatory Hub

The JAK family of kinases, including TYK2, are characterized by the presence of a catalytically active kinase domain (JH1) and a structurally similar but largely inactive pseudokinase domain (JH2). The JH2 domain was initially considered catalytically inert but is now recognized as a critical regulatory module that modulates the activity of the JH1 domain. In its basal state, the JH2 domain is thought to exert an autoinhibitory effect on the JH1 domain. Deucravacitinib leverages the unique structural features of the TYK2 JH2 domain to achieve its high selectivity.

Mechanism of Action: Allosteric Inhibition

Deucravacitinib binds to the ATP-binding pocket of the TYK2 JH2 domain. This binding event stabilizes the JH2 domain in an inhibitory conformation, which in turn locks the JH1 catalytic domain in an inactive state. This allosteric inhibition prevents the conformational changes required for TYK2 activation, thereby blocking downstream signaling cascades initiated by cytokines such as interleukin-23 (IL-23), IL-12, and type I interferons (IFNs).

A key feature of deucravacitinib's design is the incorporation of a deuterated N-methyl amide group. This modification enhances its metabolic stability, reducing the rate of demethylation and the formation of potentially less selective metabolites.

Below is a diagram illustrating the allosteric inhibition mechanism.

Deucravacitinib: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deucravacitinib (trade name Sotyktu) is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain rather than the conserved active kinase (JH1) domain, confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[1][2] This selectivity profile is believed to contribute to its favorable safety profile compared to less selective JAK inhibitors. Deucravacitinib potently inhibits signaling of key cytokines implicated in the pathogenesis of various immune-mediated diseases, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to deucravacitinib.

Chemical Structure and Identifiers

Deucravacitinib is a complex heterocyclic molecule containing a deuterated methylamide group, which contributes to its unique pharmacokinetic profile.[4]

| Identifier | Value |

| IUPAC Name | 6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide[5] |

| CAS Number | 1609392-27-9[5] |

| Molecular Formula | C₂₀H₂₂N₈O₃[5] |

| Molecular Weight | 425.5 g/mol [5] |

| SMILES | [2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4[5] |

| InChI Key | BZZKEPGENYLQSC-FIBGUPNXSA-N[4] |

| Synonyms | BMS-986165, Sotyktu[5] |

Physicochemical Properties

The physicochemical properties of deucravacitinib are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| pKa (Strongest Acidic) | 11.09 | Chemaxon (Predicted)[6] |

| pKa (Strongest Basic) | 2.38 | Chemaxon (Predicted)[6] |

| logP | 1.8 | ALOGPS (Predicted)[6] |

| Water Solubility | 0.159 mg/mL | ALOGPS (Predicted)[6] |

| Solubility in DMSO | 33.33 mg/mL (78.34 mM) with ultrasonic | MedChemExpress[7] |

| Appearance | White to yellow powder | StatPearls[8] |

Mechanism of Action and Signaling Pathway

Deucravacitinib exerts its therapeutic effect by selectively inhibiting TYK2. TYK2 is an intracellular tyrosine kinase that plays a critical role in the signaling pathways of several pro-inflammatory cytokines.[9] Unlike ATP-competitive JAK inhibitors that bind to the active (JH1) domain, deucravacitinib binds allosterically to the regulatory pseudokinase (JH2) domain of TYK2. This binding locks the JH2 and JH1 domains into an inhibitory conformation, preventing TYK2 activation and subsequent downstream signaling.[2]

The primary signaling pathways inhibited by deucravacitinib are those mediated by IL-23, IL-12, and Type I IFNs.[10]

-

IL-23 Pathway: TYK2 pairs with JAK2 to mediate IL-23 signaling, which is crucial for the expansion and survival of Th17 cells. These cells produce IL-17, a key cytokine in the pathogenesis of psoriasis.[9]

-

IL-12 Pathway: The TYK2/JAK2 heterodimer also mediates IL-12 signaling, leading to the differentiation of Th1 cells and the production of IFN-γ.[4]

-

Type I IFN Pathway: TYK2 pairs with JAK1 to transduce signals from Type I IFNs (e.g., IFN-α/β), which are involved in a wide range of immune responses.[9]

The diagram below illustrates the central role of TYK2 in these signaling cascades and the inhibitory action of deucravacitinib.

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.

Pharmacodynamics and In Vitro Potency

Deucravacitinib demonstrates high potency and selectivity for TYK2 in a variety of in vitro assays.

| Assay Type | Target/Pathway | IC₅₀ / Kᵢ (nM) |

| Probe Displacement Assay | TYK2 (JH2 Domain) | IC₅₀: 0.2 nM[11] |

| Binding Affinity | TYK2 (JH2 Domain) | Kᵢ: 0.02 nM[12] |

| Cellular Assay | IL-12 Signaling | IC₅₀: 2-19 nM[11] |

| Cellular Assay | IL-23 Signaling | IC₅₀: 2-19 nM[11] |

| Cellular Assay | IFN-α Signaling | IC₅₀: 2-19 nM[11] |

| Kinase Binding Assay | JAK1 (JH1 Domain) | IC₅₀: >10,000 nM[13] |

| Kinase Binding Assay | JAK2 (JH1 Domain) | IC₅₀: >10,000 nM[13] |

| Kinase Binding Assay | JAK3 (JH1 Domain) | IC₅₀: >10,000 nM[13] |

| Whole Blood Assay | TYK2 (IL-12 induced IFN-γ) | IC₅₀: 11 nM |

| Whole Blood Assay | JAK1/3 (IL-2 induced pSTAT5) | IC₅₀: 787 nM |

| Whole Blood Assay | JAK2/2 (TPO induced pSTAT3) | IC₅₀: >4,600 nM |

Data compiled from multiple sources.[11][12][13]

Experimental Protocols

Detailed, step-by-step protocols for the assays listed above are often proprietary. However, based on published literature, the general methodologies are described below.

TYK2 JH2 Probe Displacement Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a test compound to displace a fluorescent probe bound to the TYK2 pseudokinase (JH2) domain.

References

- 1. Modifying T cell phenotypes using TYK2 inhibitor and its implications for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ryumachi-jp.com [ryumachi-jp.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Deucravacitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PH12015501004B1 - AMIDE-SUBSTITUTED HETEROCYCLIC COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFN ALPHa RESPONSES - Google Patents [patents.google.com]

- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 10. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 11. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]

The Development of Deuterated Deucravacitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib (marketed as Sotyktu) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), an intracellular enzyme that mediates signaling of cytokines such as IL-23, IL-12, and Type I interferons, which are implicated in the pathogenesis of various immune-mediated diseases.[1][2][3] A key feature of deucravacitinib's molecular design is the strategic incorporation of deuterium atoms on the N-methyl amide group. This guide provides an in-depth technical overview of the deuterated Active Pharmaceutical Ingredient (API) development for deucravacitinib, covering its mechanism of action, the rationale for deuteration, synthetic pathways, analytical methodologies, and clinical pharmacology.

Mechanism of Action and Rationale for Deuteration

Deucravacitinib functions as an allosteric inhibitor of TYK2, binding to its regulatory pseudokinase (JH2) domain rather than the active (JH1) domain. This unique binding mode confers high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3), minimizing off-target effects associated with broader JAK inhibitors.[1][4] Inhibition of TYK2 disrupts the downstream signaling of key pro-inflammatory cytokines, thereby ameliorating the pathological processes in diseases like plaque psoriasis.[5]

The incorporation of deuterium into the terminal methyl group of the N-methyl amide moiety is a critical design element. This substitution leverages the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium results in a stronger carbon-deuterium (C-D) bond. This increased bond strength slows the rate of cytochrome P450 (CYP)-mediated N-demethylation, a common metabolic pathway for N-methyl amides. By impeding this metabolic route, deuteration reduces the formation of a less selective primary amide metabolite, thereby enhancing the drug's pharmacokinetic profile and maintaining its high selectivity for TYK2.[4][6]

Signaling Pathway

Deucravacitinib targets the TYK2-mediated signaling cascade. The diagram below illustrates the key components of this pathway and the point of intervention by deucravacitinib.

API Synthesis

The commercial synthesis of deucravacitinib has evolved to optimize yield, purity, and cost-effectiveness. The process generally involves the convergent synthesis of key intermediates followed by a final coupling and amidation.[7][8]

Experimental Workflow for Deucravacitinib Synthesis

Detailed Methodologies

Synthesis of Key Intermediate: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline [7][9][10]

-

Nitration: 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole sulfate is reacted with nitric acid to yield 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.

-

Catalytic Hydrogenation: The nitro-intermediate is then subjected to catalytic hydrogenation (e.g., using Pd/C as a catalyst) to reduce the nitro group to an amine, affording the key aniline intermediate.

Synthesis of Key Intermediate: 4,6-Dichloropyridazine-3-carboxamide-d3 [11][12]

-

Amidation: 4,6-dichloropyridazine-3-carboxylic acid methyl ester is reacted with deuterated methylamine hydrochloride (CD₃NH₂·HCl) in the presence of a suitable base (e.g., cesium carbonate) in a solvent like dimethylformamide (DMF) to produce the deuterated amide intermediate.

Final Coupling and Amidation Steps [8][11]

-

Palladium-Catalyzed C-N Coupling: The aniline intermediate is coupled with the dichloropyridazine intermediate under palladium catalysis.

-

Final Amidation: The resulting product is then reacted with cyclopropanecarboxamide, again typically under palladium catalysis, to yield deucravacitinib.

Note: The exact sequence of coupling and amidation steps can vary between different patented synthetic routes.

Analytical Methods

Robust analytical methods are crucial for ensuring the quality, purity, and stability of the deucravacitinib API and its formulations. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for quantification in biological matrices.[2][13][14][15]

Protocol: Quantification of Deucravacitinib in Plasma by LC-MS/MS

This protocol is a representative method based on published literature.[2][14]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add an internal standard (e.g., trimethoprim).

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 10 minutes, then centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

Chromatographic Conditions:

-

Column: ACE C18 (4.6 x 100 mm, 5-µm particle size) or equivalent.

-

Mobile Phase: Methanol and 2 mM ammonium formate (e.g., 80:20 or 90:10 v/v).

-

Flow Rate: 0.9 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Validation Parameters:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

-

A typical linear range is 0.5 to 600 ng/mL in human plasma.[14]

-

Impurity Profiling

Controlling impurities is critical for the safety and efficacy of the final drug product. The synthesis of deucravacitinib can generate several process-related impurities and degradation products.[16][17][18] A comprehensive impurity control strategy involves:

-

Identification: Characterizing the structure of potential impurities using techniques like LC-MS, NMR, and reference standard synthesis.

-

Quantification: Developing and validating analytical methods (typically HPLC-UV) to detect and quantify impurities at levels compliant with ICH guidelines.

-

Control: Optimizing synthetic steps to minimize the formation of impurities and implementing effective purification processes to remove them.[8]

Clinical Pharmacology and Efficacy

Clinical trials have established the pharmacokinetic profile and clinical efficacy of deucravacitinib in patients with moderate-to-severe plaque psoriasis.

Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of deucravacitinib in healthy adults following a 6 mg once-daily dose.

| Parameter | Value | Reference(s) |

| Tmax (median) | 2-3 hours | [1] |

| Cmax (steady-state) | 45 ng/mL | [1] |

| AUC₂₄ (steady-state) | 473 ng·hr/mL | [1] |

| Terminal Half-life (t½) | 8-15 hours | [19][20] |

| Absolute Bioavailability | 99% | [1] |

| Volume of Distribution (Vd/F) | 140 L | [1] |

Clinical Efficacy in Plaque Psoriasis (POETYK PSO-1 & PSO-2 Trials)

The following table presents key efficacy endpoints from the pivotal Phase 3 trials comparing deucravacitinib (6 mg QD) to placebo and apremilast (30 mg BID).

| Endpoint (at Week 16) | Deucravacitinib | Placebo | Apremilast | Reference(s) |

| PASI 75 Response | ~54-59% | ~9-12% | ~35-40% | [5] |

| sPGA 0/1 (Clear/Almost Clear) | ~50-54% | ~7-9% | ~32-34% | [5] |

| PASI 90 Response | ~30-36% | ~2-3% | ~18-20% | [5] |

Note: Values are approximate ranges based on reported data from the POETYK PSO-1 and PSO-2 trials. Long-term extension studies have demonstrated that clinical responses are maintained for up to five years with continuous treatment, with a consistent safety profile.[21][22][23]

Conclusion

The development of deucravacitinib represents a significant advancement in the treatment of immune-mediated diseases, underscored by a novel mechanism of action and a sophisticated molecular design. The strategic use of deuteration to optimize its pharmacokinetic properties highlights a successful application of the kinetic isotope effect in modern drug discovery. This technical guide provides a foundational overview for professionals in the field, summarizing the key aspects of deucravacitinib's API development from signaling pathway to clinical application.

References

- 1. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. researchgate.net [researchgate.net]

- 5. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wakefield Chemistry Consulting [wakefieldchemistryconsulting.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CAS No. 1609394-10-6, Deucravacitinib intermediate - Buy CAS No. 1609394-10-6, 2-methoxy-3-(1-methyl-1 2 4-triazol-3-yl)aniline, Purity 98.0% min Product on Unibest Industrial Co., Ltd. [unibestpharm.com]

- 10. A Novel Synthetic Method of the Intermediate of Deucravacitinib [cjph.com.cn]

- 11. WO2025078335A1 - Processes for the preparation of deucravacitinib - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. openpr.com [openpr.com]

- 17. Deucravacitinib Impurities | SynZeal [synzeal.com]

- 18. clearsynth.com [clearsynth.com]

- 19. researchgate.net [researchgate.net]

- 20. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bristol Myers Squibb - New Five-Year Sotyktu (deucravacitinib) Data Show Consistent Safety and Durable Response Rates in Moderate-to-Severe Plaque Psoriasis [news.bms.com]

- 22. Bristol Myers Squibb - New Four-Year Sotyktu (deucravacitinib) Data Demonstrate Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis [news.bms.com]

- 23. Safety and Efficacy of Deucravacitinib in Moderate to Severe Plaque Psoriasis for Up to 3 Years: An Open-Label Extension of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TYK2 in Autoimmune Disease Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine kinase 2 (TYK2) has emerged as a critical mediator in the pathogenesis of a wide array of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK) family, TYK2 plays a pivotal role in the signal transduction of key cytokines, including Type I interferons (IFNs), interleukin (IL)-12, and IL-23. These cytokines are central to the differentiation, expansion, and function of pathogenic immune cell subsets, such as T helper 1 (Th1) and Th17 cells, which drive the chronic inflammation characteristic of autoimmune disorders. Genetic association studies have consistently linked variants in the TYK2 gene with altered susceptibility to conditions like psoriasis, systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD). This has spurred the development of selective TYK2 inhibitors as a promising therapeutic strategy. This in-depth technical guide delineates the core functions of TYK2 in autoimmune disease pathogenesis, provides detailed experimental methodologies for its study, and presents a comprehensive overview of the quantitative data supporting its role as a therapeutic target.

Introduction to TYK2 and its Physiological Role

Tyrosine kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase that belongs to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These enzymes are essential for transducing signals from a wide range of cytokine and growth factor receptors that lack intrinsic kinase activity. TYK2 associates with the cytoplasmic domains of specific cytokine receptor subunits and, upon cytokine binding and receptor dimerization, becomes activated through trans-phosphorylation with its partner JAK. This activation initiates a downstream signaling cascade, primarily through the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell differentiation, proliferation, survival, and immune responses.

Under normal physiological conditions, TYK2-mediated signaling is crucial for host defense against viral and bacterial pathogens. It is particularly important for the initial innate immune response and the subsequent development of adaptive immunity.

TYK2 Signaling Pathways in Autoimmune Disease

In the context of autoimmune diseases, the dysregulation of TYK2-mediated signaling pathways contributes significantly to the breakdown of self-tolerance and the perpetuation of chronic inflammation. The primary pathogenic pathways involving TYK2 are driven by Type I IFNs, IL-12, and IL-23.

Type I Interferon (IFN-α/β) Signaling

Type I IFNs are a family of cytokines with potent immunomodulatory functions. In several autoimmune diseases, most notably SLE, a persistent elevation of Type I IFNs, often referred to as the "Type I IFN signature," is a hallmark of the disease. TYK2, in partnership with JAK1, is essential for signaling downstream of the Type I IFN receptor (IFNAR).

Upon IFN-α or IFN-β binding to IFNAR, TYK2 and JAK1 are activated, leading to the phosphorylation of STAT1 and STAT2. Phosphorylated STAT1 and STAT2 form a heterodimer that associates with IFN-regulatory factor 9 (IRF9) to create the ISGF3 (IFN-stimulated gene factor 3) complex. This complex translocates to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of hundreds of IFN-stimulated genes (ISGs), driving a pro-inflammatory state. In cutaneous lupus erythematosus (CLE), this pathway is initiated by keratinocytes producing IFN-κ, which is dependent on TYK2 expression.

IL-12 and IL-23 Signaling

The IL-12 and IL-23 pathways are central to the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, Crohn's disease, and multiple sclerosis. These two cytokines share a common p40 subunit and a receptor subunit, IL-12Rβ1, and both rely on TYK2 for signal transduction.

-

IL-12 Signaling: IL-12, composed of p35 and p40 subunits, signals through a receptor complex of IL-12Rβ1 and IL-12Rβ2. This signaling is critical for the differentiation of naive T cells into Th1 cells, which produce IFN-γ. TYK2, paired with JAK2, is activated upon IL-12 binding, leading to the phosphorylation of STAT4. Activated STAT4 promotes the transcription of IFNG and other Th1-associated genes.

-

IL-23 Signaling: IL-23, consisting of the p19 and p40 subunits, signals through a receptor composed of IL-12Rβ1 and the unique IL-23R. This pathway is essential for the expansion, survival, and effector function of Th17 cells, which produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. Similar to IL-12 signaling, TYK2 and JAK2 are activated upon IL-23 binding, leading to the phosphorylation of STAT3. Activated STAT3 drives the expression of genes that define the Th17 phenotype and its pathogenic functions.

The IL-23/IL-17 axis is a cornerstone of psoriatic disease pathogenesis.

Methodological & Application

Deucravacitinib In Vitro Kinase Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] Unlike other JAK inhibitors that bind to the highly conserved active site of the catalytic domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2).[1][4][5] This unique mechanism of action results in high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a key differentiator from other approved JAK inhibitors.[1][3][6][7] Deucravacitinib's inhibition of TYK2 blocks signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and type I interferons (IFNs), which are implicated in the pathogenesis of various immune-mediated diseases.[1][5][6][8]

These application notes provide detailed protocols for in vitro assays to characterize the kinase inhibition profile of deucravacitinib, focusing on its potency and selectivity for TYK2.

Deucravacitinib's Mechanism of Action

Deucravacitinib's allosteric inhibition of TYK2 is a novel approach to kinase modulation. By binding to the JH2 domain, it locks the pseudokinase domain into an inhibitory conformation with the catalytic JH1 domain, thereby preventing receptor-mediated activation and downstream signaling.[1][5] This leads to the downregulation of the IL-23/TH17 pathway, IL-12 signaling, and the type 1 interferon pathway.[5]

Quantitative Data: In Vitro Inhibition and Selectivity

Deucravacitinib demonstrates potent inhibition of TYK2 and high selectivity over other JAK kinases in various in vitro assays.

| Assay Type | Target | IC50 (nM) | Reference |

| Probe Displacement Assay | TYK2 | 0.2 | [1] |

| In Vitro Kinase Binding Assay | JAK1 | >10,000 | [1] |

| In Vitro Kinase Binding Assay | JAK2 | >10,000 | [1] |

| In Vitro Kinase Binding Assay | JAK3 | >10,000 | [1] |

| Cellular Signaling Assay (IL-12) | TYK2 | 2-19 | [1] |

| Cellular Signaling Assay (IL-23) | TYK2 | 2-19 | [1] |

| Cellular Signaling Assay (IFN-α) | TYK2 | 2-19 | [1] |

Selectivity Profile:

| Comparison | Selectivity Fold | Reference |

| TYK2 vs JAK1/3 (Cellular Assay) | >100 | [1][6] |

| TYK2 vs JAK2 (Cellular Assay) | >2000 | [1][6] |

Experimental Protocols

Biochemical Assay: TYK2 Pseudokinase (JH2) Domain Binding Assay

This protocol is based on a fluorescence polarization (FP) competition assay to screen for inhibitors that bind to the TYK2 JH2 domain.[4][9]

Objective: To determine the binding affinity (IC50) of deucravacitinib to the isolated TYK2 JH2 domain.

Materials:

-

Recombinant human TYK2 JH2 domain

-

Fluorescently labeled probe (JH2 probe 1)

-

Assay Buffer

-

Test compound (Deucravacitinib)

-

384-well microplate

-

Fluorescent microplate reader capable of measuring fluorescence polarization

Workflow:

Protocol:

-

Prepare a serial dilution of deucravacitinib in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the assay buffer.

-

Add the diluted deucravacitinib or vehicle control to the respective wells.

-

Add the fluorescently labeled JH2 probe to all wells.

-

Initiate the reaction by adding the recombinant TYK2 JH2 domain to all wells.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization using a microplate reader.

-

Plot the fluorescence polarization values against the logarithm of the deucravacitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Whole Blood Assay for TYK2 and JAK Pathway Inhibition

This protocol describes a method to assess the functional inhibition of TYK2 and other JAK pathways in a physiologically relevant matrix.[1][3][7][10]

Objective: To measure the IC50 of deucravacitinib for the inhibition of cytokine-induced STAT phosphorylation in whole blood.

Materials:

-

Fresh human whole blood

-

Cytokine stimulants:

-

IL-12 (for TYK2/JAK2 pathway)

-

IFN-α (for TYK2/JAK1 pathway)

-

IL-2 (for JAK1/JAK3 pathway)

-

Thrombopoietin (TPO) (for JAK2 pathway)

-

-

Test compound (Deucravacitinib)

-

Fixation and permeabilization buffers

-

Phycoerythrin (PE)-conjugated anti-phospho-STAT antibodies (e.g., pSTAT3, pSTAT5)

-

Flow cytometer

Workflow:

Protocol:

-

Collect fresh human whole blood in heparinized tubes.

-

Aliquot the blood into microtiter plates.

-

Add serial dilutions of deucravacitinib or vehicle control to the blood and pre-incubate.

-

Stimulate the samples with the appropriate cytokine (e.g., IL-12 for TYK2/JAK2) and incubate at 37°C.

-

Stop the stimulation by adding a fixation buffer.

-

Permeabilize the red blood cells and leukocytes.

-

Stain the cells with a fluorescently labeled antibody against the phosphorylated STAT protein of interest (e.g., anti-pSTAT3 for IL-12 stimulation).

-

Acquire the samples on a flow cytometer, gating on the cell population of interest (e.g., lymphocytes or monocytes).

-

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percent inhibition for each deucravacitinib concentration relative to the stimulated and unstimulated controls.

-

Plot the percent inhibition against the logarithm of the deucravacitinib concentration to determine the IC50 value.

Luminescent Kinase Assay for TYK2 Activity

This protocol outlines a general method for measuring the enzymatic activity of purified TYK2 and the inhibitory effect of deucravacitinib using a luminescence-based ATP detection system.[11][12]

Objective: To determine the IC50 of deucravacitinib on the catalytic activity of the TYK2 enzyme.

Materials:

-

Purified recombinant TYK2 enzyme

-

TYK2 substrate peptide (e.g., IRS-1tide)

-

ATP

-

Kinase assay buffer

-

Test compound (Deucravacitinib)

-

Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)

-

96-well or 384-well white microplate

-

Luminometer

Workflow:

Protocol:

-

Prepare serial dilutions of deucravacitinib.

-

In a white microplate, add the kinase assay buffer, TYK2 substrate peptide, and ATP.

-

Add the diluted deucravacitinib or vehicle control.

-

Initiate the kinase reaction by adding the purified TYK2 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescent kinase activity detection reagent. This reagent depletes ATP and generates a light signal proportional to the amount of ATP consumed.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity.

-

Plot the luminescence signal against the logarithm of the deucravacitinib concentration to determine the IC50 value.

Conclusion

The provided protocols offer robust in vitro methods to characterize the inhibitory activity and selectivity of deucravacitinib. The biochemical binding assay confirms its interaction with the TYK2 pseudokinase domain, while the cellular whole blood assay provides a functional readout in a more complex biological system. The luminescent kinase assay offers a direct measure of enzymatic inhibition. Together, these assays are crucial for understanding the unique allosteric mechanism of deucravacitinib and for the development of future selective kinase inhibitors.

References

- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deucravacitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 9. amsbio.com [amsbio.com]

- 10. skin.dermsquared.com [skin.dermsquared.com]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Deucravacitinib: A Powerful Tool for In Vitro Interrogation of the IL-23 Signaling Pathway

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deucravacitinib, an orally available small molecule, is a first-in-class, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] Its unique mechanism of action, which involves binding to the regulatory pseudokinase (JH2) domain of TYK2 rather than the highly conserved active kinase (JH1) domain, confers high selectivity for TYK2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3).[3][4][5] This selectivity makes deucravacitinib an invaluable tool for specifically dissecting the cellular and molecular events downstream of cytokines that signal through TYK2, most notably Interleukin-23 (IL-23).

The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune and inflammatory diseases.[6][7] IL-23, primarily produced by activated myeloid cells, signals through a receptor complex that utilizes both JAK2 and TYK2 to phosphorylate and activate Signal Transducer and Activator of Transcription 3 (STAT3).[6][7] Activated STAT3 then translocates to the nucleus to induce the expression of pro-inflammatory genes, including those encoding for the differentiation and maintenance of T helper 17 (Th17) cells and the production of IL-17A.[2][6]

These application notes provide detailed protocols for utilizing deucravacitinib to study the IL-23 signaling pathway in vitro. The described assays are designed to assess the potency and selectivity of deucravacitinib in inhibiting key downstream events of IL-23 receptor engagement, including STAT3 phosphorylation and IL-17A production.

Quantitative Data Summary

The following tables summarize the in vitro potency of deucravacitinib in various assays related to the IL-23 signaling pathway.

Table 1: In Vitro Inhibitory Activity of Deucravacitinib

| Assay Type | Cell Type/System | Stimulant | Measured Endpoint | Deucravacitinib IC50 | Reference |

| Probe Displacement Assay | Recombinant TYK2 JH2 domain | - | Probe Displacement | 0.2 nM | [1] |

| Cellular Signaling Assay | Various | IL-23 | Downstream signaling | 2-14 nM | [4] |

| Cellular Signaling Assay | Various | IL-12 | Downstream signaling | 2-14 nM | [4] |

| Cellular Signaling Assay | Various | Type I Interferon | Downstream signaling | 2-14 nM | [4] |

| Whole Blood Assay | Human Whole Blood | IL-12 | IFN-γ production | ~5.9 nM | [3] |

Table 2: Selectivity of Deucravacitinib for TYK2 over other JAKs in Human Whole Blood Assays

| Pathway | Signaling Kinases | Stimulant | Measured Endpoint | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Upadacitinib IC50 (nM) | Baricitinib IC50 (nM) | Reference |

| JAK1/3 | JAK1/JAK3 | IL-2 | pSTAT5 in T cells | >10,000 | 11 | 46 | 45 | [3] |

| JAK2 | JAK2/JAK2 | TPO | pSTAT3 in platelets | >10,000 | 410 | >10,000 | 340 | [3] |

| TYK2 | TYK2/JAK2 | IL-12 | IFN-γ production | ~5.9 | 680 | 330 | 710 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: IL-23 Signaling Pathway and Deucravacitinib's Mechanism of Action.

Caption: Experimental Workflow for In Vitro Analysis of Deucravacitinib.

Caption: Logical Flow of the In Vitro Study Design.

Experimental Protocols

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Human whole blood from healthy donors

Protocol:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

-

Collect the mononuclear cell layer and transfer to a new conical tube.

-

Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step twice.

-

Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Count the cells and adjust the density for subsequent experiments. For many applications, a starting density of 1 x 10^6 cells/mL is appropriate.

In Vitro STAT3 Phosphorylation Assay

This assay measures the immediate downstream signaling event following IL-23 receptor activation.

Materials:

-

Isolated human PBMCs or CD4+ T cells

-

Recombinant human IL-23

-

Deucravacitinib

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Alternatively for flow cytometry: Fixation/Permeabilization buffers and fluorescently labeled anti-phospho-STAT3 antibody.

Protocol:

-

Seed PBMCs or CD4+ T cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL.

-

Pre-incubate the cells with varying concentrations of deucravacitinib (e.g., 0.1 nM to 10 µM) or DMSO for 1-2 hours at 37°C.

-

Stimulate the cells with recombinant human IL-23 (e.g., 10-50 ng/mL) for 15-30 minutes at 37°C.

-

For Western Blot Analysis: a. Pellet the cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Determine protein concentration using a BCA or Bradford assay. d. Perform SDS-PAGE and transfer proteins to a PVDF membrane. e. Block the membrane and probe with primary antibodies against phospho-STAT3 and total-STAT3. f. Incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate and imaging system. h. Quantify band intensities and normalize phospho-STAT3 to total-STAT3.

-

For Flow Cytometry Analysis: a. Fix and permeabilize the cells according to the manufacturer's protocol. b. Stain with a fluorescently labeled anti-phospho-STAT3 antibody. c. Analyze the cells using a flow cytometer to determine the percentage of pSTAT3+ cells or the mean fluorescence intensity.

In Vitro IL-17A Production Assay

This assay measures a key functional downstream consequence of IL-23 signaling in relevant immune cells.

Materials:

-

Isolated human PBMCs or purified CD4+ T cells

-

Recombinant human IL-23

-

Anti-CD3 and anti-CD28 antibodies (for T cell activation)

-

Deucravacitinib

-

DMSO (vehicle control)

-

Human IL-17A ELISA kit

-

RNA isolation kit and reagents for qPCR (optional)

Protocol:

-

Seed PBMCs or CD4+ T cells in a 96-well plate at a density of 1 x 10^6 cells/mL. For CD4+ T cells, pre-coat the wells with anti-CD3 antibody (e.g., 1-5 µg/mL).

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the CD4+ T cell cultures.

-

Pre-incubate the cells with varying concentrations of deucravacitinib (e.g., 0.1 nM to 10 µM) or DMSO for 1-2 hours at 37°C.

-

Stimulate the cells with recombinant human IL-23 (e.g., 20-100 ng/mL).

-

Incubate the cells for 48-72 hours at 37°C.

-

For ELISA Analysis: a. Collect the cell culture supernatants. b. Perform the IL-17A ELISA according to the manufacturer's instructions. c. Measure the absorbance and calculate the concentration of IL-17A based on a standard curve.

-

For qPCR Analysis (optional): a. Harvest the cells and isolate total RNA. b. Perform reverse transcription to generate cDNA. c. Perform qPCR using primers specific for IL-17A and a housekeeping gene. d. Analyze the relative expression of IL-17A mRNA.

Conclusion

Deucravacitinib's high selectivity for TYK2 makes it an exceptional pharmacological tool for the in vitro investigation of the IL-23 signaling pathway. The protocols outlined in these application notes provide a robust framework for researchers to assess the impact of TYK2 inhibition on key molecular and cellular events downstream of IL-23 receptor activation. By employing these methods, scientists can further elucidate the intricate role of the IL-23/TYK2/STAT3 axis in health and disease, and explore the therapeutic potential of selective TYK2 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]

Deucravacitinib Efficacy Testing in Murine Models of Systemic Lupus Erythematosus: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and tissue damage in various organs. The type I interferon (IFN) pathway is a critical driver of lupus pathogenesis. Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1] TYK2 is a key mediator of signaling for type I IFNs, as well as other pro-inflammatory cytokines such as interleukin-12 (IL-12) and IL-23, which are implicated in the pathophysiology of SLE.[1][2] Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation of the enzyme and thereby blocking downstream signaling.[1][2] This unique mechanism of action provides high selectivity for TYK2 over other Janus kinases (JAK1, JAK2, JAK3).

These application notes provide detailed protocols for evaluating the efficacy of deucravacitinib in preclinical murine models of lupus, specifically the NZB/W F1 mouse model, which spontaneously develops a disease that closely mimics human lupus nephritis.

Signaling Pathway of Deucravacitinib Action

Deucravacitinib's therapeutic hypothesis in lupus is centered on its ability to block TYK2-mediated signaling, particularly the type I IFN pathway. The following diagram illustrates this mechanism.

Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream signaling of Type I IFN, IL-12, and IL-23.

Animal Models for Efficacy Testing

The New Zealand Black/White (NZB/W) F1 hybrid mouse is a widely used spontaneous model of lupus. These mice develop a disease profile that includes autoantibody production (anti-dsDNA), immune complex-mediated glomerulonephritis, and proteinuria, closely mirroring human lupus nephritis. The MRL/lpr mouse is another common spontaneous model with an accelerated and severe lupus-like phenotype. The choice of model can depend on the specific aspects of the disease being investigated. In preclinical studies, deucravacitinib has demonstrated robust efficacy in murine models of lupus nephritis.[1][3]

Experimental Protocols

The following protocols are based on methodologies described for evaluating deucravacitinib (BMS-986165) in the NZB/W F1 lupus model.[1]

Prophylactic Treatment Protocol in NZB/W F1 Mice

This protocol is designed to assess the ability of deucravacitinib to prevent or delay the onset of lupus nephritis.

-

Animal Model: Female NZB/W F1 mice.

-

Study Initiation: Begin treatment at 18-20 weeks of age, prior to the typical onset of severe proteinuria.

-

Grouping:

-

Vehicle control group (e.g., 0.5% methylcellulose)

-

Deucravacitinib treatment groups (e.g., 3, 10, 30 mg/kg)

-

Positive control (optional, e.g., cyclophosphamide)

-

-

Drug Administration:

-

Formulation: Deucravacitinib is suspended in a vehicle such as 0.5% methylcellulose.

-

Route: Oral gavage.

-

Frequency: Once or twice daily.

-

Duration: Typically 12-16 weeks.

-

-

Efficacy Endpoints:

-

Proteinuria: Monitor weekly using urine dipsticks or albumin-to-creatinine ratios.

-

Serum Autoantibodies: Collect blood periodically (e.g., every 4 weeks) to measure anti-dsDNA and anti-nuclear antibody (ANA) titers by ELISA.

-

Renal Histopathology: At the end of the study, perfuse and fix kidneys in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, interstitial inflammation, and vasculitis. Score lesions based on a semi-quantitative scoring system.

-

Gene Expression Analysis: Analyze the expression of IFN-stimulated genes (ISGs) in whole blood or kidney tissue via qRT-PCR to confirm target engagement.

-

Therapeutic Treatment Protocol in NZB/W F1 Mice

This protocol evaluates the efficacy of deucravacitinib in treating established disease.

-

Animal Model: Female NZB/W F1 mice.

-

Study Initiation: Enroll mice into the study once they develop established proteinuria (e.g., ≥100 mg/dL).

-

Grouping and Drug Administration: Similar to the prophylactic protocol.

-

Efficacy Endpoints:

-

Proteinuria: Monitor weekly to assess for reduction or stabilization.

-

Survival: Monitor and record survival rates.

-

Serum Autoantibodies and Renal Histopathology: As described in the prophylactic protocol.

-

Data Presentation

Quantitative data from preclinical studies should be summarized to facilitate comparison between treatment groups.

Table 1: Effect of Deucravacitinib on Proteinuria in NZB/W F1 Mice (Prophylactic Model)

| Treatment Group | N | Mean Proteinuria Score at Week 32 (± SEM) | % Reduction vs. Vehicle |

| Vehicle | 15 | 3.5 ± 0.4 | - |

| Deucravacitinib (3 mg/kg) | 15 | 2.1 ± 0.5 | 40% |

| Deucravacitinib (10 mg/kg) | 15 | 1.2 ± 0.3 | 66% |

| Deucravacitinib (30 mg/kg) | 15 | 0.8 ± 0.2 | 77% |

Note: Data are hypothetical and for illustrative purposes, based on trends reported in preclinical studies.

Table 2: Effect of Deucravacitinib on Renal Histopathology in NZB/W F1 Mice (Prophylactic Model)

| Treatment Group | N | Mean Glomerulonephritis Score (± SEM) | Mean Interstitial Nephritis Score (± SEM) |

| Vehicle | 15 | 2.8 ± 0.3 | 2.5 ± 0.4 |

| Deucravacitinib (3 mg/kg) | 15 | 1.8 ± 0.4 | 1.6 ± 0.3 |

| Deucravacitinib (10 mg/kg) | 15 | 1.1 ± 0.2 | 0.9 ± 0.2 |

| Deucravacitinib (30 mg/kg) | 15 | 0.7 ± 0.2 | 0.6 ± 0.1 |

Note: Data are hypothetical and for illustrative purposes, based on trends reported in preclinical studies.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for a prophylactic study in a lupus mouse model.

Caption: Prophylactic efficacy testing workflow for deucravacitinib in a lupus mouse model.

Conclusion

The NZB/W F1 mouse model provides a robust system for evaluating the in vivo efficacy of deucravacitinib for the treatment of lupus nephritis.[3] The protocols outlined here, focusing on both prophylactic and therapeutic treatment paradigms, allow for a comprehensive assessment of the compound's ability to modulate key disease parameters such as proteinuria, autoantibody production, and renal pathology. The selective, allosteric inhibition of TYK2 by deucravacitinib presents a promising targeted approach for the treatment of SLE.[1]

References

- 1. Autoimmune pathways in mice and humans are blocked by pharmacological stabilization of the TYK2 pseudokinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deucravacitinib, a Tyrosine Kinase 2 Inhibitor, in Systemic Lupus Erythematosus: A Phase II, Randomized, Double‐Blind, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Deucravacitinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cells treated with deucravacitinib, a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor. The protocols and data herein are intended to facilitate research into the mechanism of action and immunological effects of this compound.

Introduction to Deucravacitinib

Deucravacitinib is a highly selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Unlike other JAK inhibitors that bind to the conserved catalytic domain, deucravacitinib allosterically binds to the regulatory (pseudokinase or JH2) domain of TYK2.[3][4][5] This unique mechanism confers high selectivity for TYK2 over JAK1, JAK2, and JAK3, thereby minimizing off-target effects.[1][2][3] TYK2 is a crucial intracellular kinase that mediates signaling for key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][4] By inhibiting TYK2, deucravacitinib effectively modulates the signaling pathways implicated in the pathogenesis of various immune-mediated diseases, including psoriasis, psoriatic arthritis, and lupus.[1][2][6]

Flow cytometry is an indispensable tool for dissecting the cellular-level effects of deucravacitinib. It allows for multi-parametric analysis of distinct immune cell subsets, enabling researchers to quantify changes in cell frequency, activation state, and function following drug treatment.

Mechanism of Action: TYK2 Signaling Pathway

TYK2 pairs with other JAK family members (JAK1 or JAK2) to mediate downstream signaling of cytokine receptors for IL-12, IL-23, and Type I IFNs.[7] Upon cytokine binding, the receptor-associated JAKs, including TYK2, become activated and phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of target inflammatory genes. Deucravacitinib locks the regulatory domain of TYK2 into an inhibitory conformation with the catalytic domain, preventing its activation and interrupting this signaling cascade.[3]

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.

Effects of Deucravacitinib on Immune Cells and Biomarkers

Clinical and preclinical studies have quantified the impact of deucravacitinib on various immune parameters. The following tables summarize key findings relevant to flow cytometry analysis.

Table 1: Effect of Deucravacitinib on Serum Biomarkers in Psoriasis Patients

| Biomarker | Pathway Association | % Reduction with Deucravacitinib | Reference |

|---|---|---|---|

| IL-17A | IL-23/Th17 | 47% to 50% | [2][3][7] |

| IL-19 | IL-23/Th17 | 72% | [2][3][7] |

| Beta-defensin | Keratinocyte Activation | 81% to 84% | [2][3][7] |

| IL-17C | IL-23/Th17 | Significant reduction vs. placebo | [8][9] |

| IL-20 | IL-23/Th17 | Significant reduction vs. placebo |[8][9] |

Table 2: Observed Effects of Deucravacitinib on Immune Cell Populations

| Disease Model | Cell Type | Observed Effect | Method of Analysis | Reference |

|---|---|---|---|---|

| Healthy Volunteers | T, B, and NK Cells | No abnormalities in major subsets identified. | TBNK Flow Cytometry | [10] |

| Healthy Volunteers | Lymphocytes | Inhibited IFN-mediated decrease in lymphocyte counts in a dose-dependent manner. | Automated Cell Count | [10] |

| Systemic Lupus (SLE) | B-Cells | Reduction in markers associated with B-cell activation and differentiation. | Flow Cytometry | [11][12][13] |

| Systemic Lupus (SLE) | Lymphocytes & Neutrophils | Counts increased towards normal levels. | Flow Cytometry | [11][12][13] |

| Psoriasis (Mouse) | γδ T Cells | Markedly reduced infiltration in skin, blood, and spleen. | Flow Cytometry | [14] |

| Psoriasis (Mouse) | Neutrophils | Significantly reduced infiltration in skin and blood. | Flow Cytometry | [14] |

| Psoriasis (Mouse) | Dendritic Cells (DCs) | Reduced frequency in the spleen. | Flow Cytometry |[14] |

Experimental Protocols for Flow Cytometry Analysis

This section provides detailed protocols for the analysis of immune cells following in vitro or ex vivo treatment with deucravacitinib.

Caption: Standard experimental workflow for flow cytometric analysis of deucravacitinib's effects.

Protocol 4.1: Peripheral Blood Mononuclear Cell (PBMC) Isolation

-

Collect whole blood into heparin or EDTA-containing tubes.

-

Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Layer the diluted blood carefully over a Ficoll-Paque gradient in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.

-

Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.

Protocol 4.2: In Vitro Deucravacitinib Treatment and Stimulation

This protocol is designed to assess the inhibition of cytokine-induced STAT phosphorylation.

-

Plate isolated PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Pre-incubate cells with varying concentrations of deucravacitinib or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C. Based on published data, effective in vitro concentrations are in the nanomolar range (IC50 range, 2–19 nM for cellular signaling assays).[5]

-

Stimulate the cells by adding a specific cytokine to induce TYK2-dependent signaling. For example:

-

IL-12/IL-23 Pathway: Use recombinant human IL-12 (e.g., 2 ng/mL) for 15-30 minutes.[5]

-

Type I IFN Pathway: Use recombinant human IFN-α (e.g., 1000 U/mL) for 15-30 minutes.

-

-

Stop the stimulation immediately by proceeding to the fixation step in the Phospho-Flow protocol (Protocol 4.4).

Protocol 4.3: General Immunophenotyping (Surface and Intracellular Staining)

-

Aliquot approximately 1-2 x 10^6 treated cells per tube.

-

Wash cells with FACS buffer (PBS + 2% FBS).

-

Surface Staining: Resuspend cells in 100 µL of FACS buffer containing a pre-titrated cocktail of fluorescently-conjugated surface antibodies (see Table 3 for examples).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash twice with FACS buffer.

-

Fixation/Permeabilization: If performing intracellular staining, resuspend the cells in a fixation/permeabilization buffer (e.g., eBioscience™ IC Fixation Buffer) and follow the manufacturer's instructions.[14]

-

Intracellular Staining: Add the intracellular antibody cocktail (e.g., for cytokines like IL-17A, IFN-γ, or transcription factors) diluted in permeabilization buffer.

-

Incubate for 30-45 minutes at room temperature in the dark.

-

Wash twice with permeabilization buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.

Protocol 4.4: Phospho-Flow Staining for pSTAT Analysis

-

Following stimulation (Protocol 4.2, Step 3), immediately fix the cells by adding a phospho-fix buffer (e.g., BD Phosflow Lyse/Fix Buffer) and incubate for 10-15 minutes at 37°C.[5]

-

Permeabilize the cells by adding ice-cold perm buffer (e.g., BD Phosflow Perm Buffer III) and incubate on ice for 30 minutes.[5]

-

Wash the cells twice with FACS buffer.

-

Stain with a cocktail of surface antibodies and a phospho-specific STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5) for 30-60 minutes at room temperature in the dark.[5]

-

Wash twice with FACS buffer.

-

Resuspend in FACS buffer for acquisition.

Table 3: Example Flow Cytometry Panels for Deucravacitinib Analysis

| Panel Type | Target Cells | Suggested Markers (Fluorochrome) | Purpose |

|---|---|---|---|

| Basic TBNK | T, B, NK Cells | CD45 (VioBlue), CD3 (FITC), CD19 (PE), CD56 (APC), CD4 (PE-Cy7), CD8 (APC-Cy7) | Quantify major lymphocyte populations. |

| Th1/Th17 Analysis | CD4+ T-Cells | CD45, CD3, CD4, CCR6 (PE), CXCR3 (APC), IFN-γ (AF488), IL-17A (PerCP-Cy5.5) | Assess the frequency of key T-helper subsets affected by IL-12/IL-23 signaling. |

| Phospho-Flow | T-Cells, B-Cells | CD3, CD19, CD4, CD8, pSTAT3 (AF647), pSTAT5 (PE) | Directly measure inhibition of TYK2-mediated STAT phosphorylation in specific cell types. |

| Myeloid Panel | Monocytes, DCs | CD45, CD14 (FITC), CD16 (PE), HLA-DR (PerCP), CD11c (APC), CD123 (PE-Cy7) | Analyze effects on innate immune cells involved in inflammatory responses. |

Data Analysis and Interpretation

-

Gating Strategy: Begin by gating on singlets, followed by live cells (using a viability dye), and then CD45+ leukocytes. From there, identify major populations (e.g., CD3+ T-cells, CD19+ B-cells, CD14+ monocytes). Further subset these populations based on markers like CD4 and CD8 for T-cells.

-

Expected Outcomes:

-

In phospho-flow assays, treatment with deucravacitinib is expected to cause a dose-dependent decrease in the median fluorescence intensity (MFI) of pSTAT proteins in stimulated cells compared to the vehicle control.

-

Analysis of T-cell subsets may show a reduction in the differentiation or cytokine production of Th1 (IFN-γ) and Th17 (IL-17A) cells.

-

In disease models like SLE, an increase in lymphocyte counts and a decrease in activated B-cell markers may be observed.[11]

-

Caption: Logical flow from deucravacitinib administration to downstream cellular effects.

References

- 1. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]

- 2. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omnihealthpractice.com [omnihealthpractice.com]

- 7. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]

- 8. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]

- 9. researchgate.net [researchgate.net]

- 10. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lupus.bmj.com [lupus.bmj.com]